4-Hydroxyretinal

概要

説明

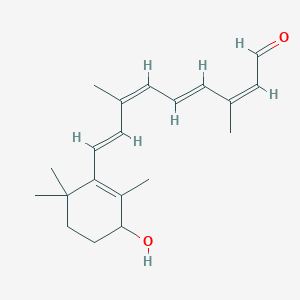

4-Hydroxyretinal (A4-retinal) is a visual pigment chromophore first identified in the firefly squid (Watasenia scintillans) in 1988 . Structurally, it is an 11-cis-retinal derivative with a hydroxyl group at the C4 position of the β-ionone ring (molecular formula: C₂₀H₂₈O₂; monoisotopic mass: 300.208930) . This compound plays a critical role in light absorption and spectral tuning in marine cephalopods, particularly in bioluminescent environments . Unlike the more common A1-retinal (11-cis-retinal), A4-retinal enables adaptation to blue-shifted wavelengths, optimizing vision in deep-sea photic conditions .

準備方法

4-Hydroxyretinal can be synthesized through several methods. One common approach involves the stereoselective synthesis using Horner–Wadsworth–Emmons and Stille cross-coupling reactions. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

化学反応の分析

4-Hydroxyretinal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-oxoretinal.

Reduction: Enzymatic reduction by alcohol dehydrogenase can convert it to 4-hydroxyretinol.

Substitution: The hydroxyl group can participate in substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include 4-oxoretinal and 4-hydroxyretinol .

科学的研究の応用

Role in Vision

4-Hydroxyretinal as a Chromophore

This compound serves as a chromophore in certain visual pigments, particularly in some cephalopods. It plays a crucial role in the phototransduction process, where light is converted into electrical signals in the retina. Research has shown that this compound can replace other chromophores in photoreceptive proteins, enhancing our understanding of visual mechanisms across different species .

Case Study: Comparative Vision Studies

In studies involving various animal models, this compound has been used to investigate the efficiency of light capture and signal transduction. For instance, comparative studies on squid and fish have demonstrated how different retinal chromophores affect visual sensitivity and adaptation to varying light environments .

Biomedical Applications

Potential Therapeutic Uses

Recent research highlights the potential of this compound in therapeutic applications, especially concerning oxidative stress-related diseases. As a product of lipid peroxidation, it is implicated in various pathophysiological conditions, including neurodegenerative diseases and cancer. Its ability to modulate cell signaling pathways suggests that it could be targeted for drug development aimed at mitigating oxidative damage .

Data Table: Summary of Biological Effects of this compound

| Biological Effect | Mechanism | Potential Application |

|---|---|---|

| Modulation of Cell Growth | Alters signaling pathways (e.g., ERK, Akt) | Cancer therapy |

| Neuroprotection | Reduces oxidative stress | Treatment for neurodegenerative diseases |

| Visual Function Enhancement | Enhances phototransduction efficiency | Vision restoration therapies |

Research Methodologies

Techniques for Studying this compound

Various methodologies have been employed to study the effects and applications of this compound:

- Spectroscopic Analysis: Used to determine the absorption properties of this compound and its interaction with proteins.

- Cell Culture Studies: Investigate the cytotoxic effects and protective roles against oxidative stress.

- In Vivo Models: Assess the physiological impacts of administering this compound in animal models.

Conclusion and Future Directions

The exploration of this compound continues to reveal its multifaceted roles in both biological systems and potential therapeutic contexts. Future research should focus on:

- Elucidating the specific pathways influenced by this compound.

- Developing synthetic analogs that could enhance its beneficial effects while minimizing toxicity.

- Investigating its role in other biological systems beyond vision.

作用機序

4-Hydroxyretinal exerts its effects by binding to retinoic acid receptors, which are ligand-dependent transcription factors. Upon binding, it activates these receptors, leading to the transcription of genes involved in cell growth, differentiation, and apoptosis. The molecular targets include various genes regulated by retinoic acid receptors, and the pathways involved are crucial for maintaining cellular homeostasis .

類似化合物との比較

Comparison with Similar Retinal Derivatives

Key Structural Features :

- 4-Hydroxyretinal (A4): Hydroxyl group at C4 of the β-ionone ring; double-bond configuration: 2E,4E,6E,8E .

- 3-Hydroxyretinal (A3) : Hydroxyl group at C3; found in insects (e.g., Diptera) .

- 3,4-Didehydroretinal (A2) : Additional double bond between C3 and C4; common in freshwater fish and amphibians .

- A1-Retinal: No hydroxylation; standard chromophore in vertebrates and most cephalopods .

Spectral Properties and Functional Roles

Absorption Maxima (λₘₐₓ) :

| Compound | λₘₐₓ (nm) | Organisms | Reference |

|---|---|---|---|

| A4-Retinal | 470 | Firefly squid | |

| A1-Retinal | 484 | Most vertebrates | |

| A2-Retinal | 500 | Freshwater fish | |

| A3-Retinal | ~490–510 | Insects (e.g., flies) |

- Blue Shift in A4 : The hydroxyl group at C4 increases bond-length alternation in the polyene chain, causing a 14 nm blue shift compared to A1-retinal .

- A3 vs. A4 : A3-retinal absorbs at longer wavelengths (~490–510 nm), aiding insects in blue-green light detection, whereas A4 optimizes vision in blue-dominated marine environments .

Taxonomic Distribution and Evolutionary Significance

- A4-Retinal: Exclusive to cephalopods, notably Watasenia scintillans and mesopelagic squids .

- A3-Retinal : Predominantly in insects (Diptera, Odonata) and some beetles .

- A2-Retinal : Freshwater vertebrates (e.g., amphibians, fish) as a light-adaptation strategy .

Evolutionary Insights :

- A3-retinal likely emerged during the evolutionary transition from A1- to A2-retinal in insects, enhancing blue-green light absorption and G-protein signaling efficiency .

- A4-retinal represents a unique adaptation in bioluminescent squids, enabling trichromatic vision alongside A1- and A2-retinal .

Functional Interactions with Opsin Proteins

- Hydrogen Bonding: Contrary to earlier hypotheses, neither A3- nor A4-retinal forms hydrogen bonds with opsin residues (e.g., E180 in bovine rhodopsin) .

- Spectral Tuning Mechanisms :

生物活性

4-Hydroxyretinal, also referred to as vitamin A4, is a chromophore that plays a significant role in the visual systems of various organisms, particularly in arthropods and some vertebrates. Its biological activity is closely related to its structural properties and its interaction with opsins, the proteins responsible for phototransduction in visual processes.

Chemical Structure and Properties

This compound is a derivative of retinal, characterized by the presence of a hydroxyl group at the 4-position of the β-ionone ring. This modification influences its optical properties and binding affinity to opsins. The general structure can be represented as follows:

The presence of the hydroxyl group alters the chromophore's spectral properties, allowing it to absorb light at different wavelengths compared to its counterparts like all-trans-retinal and 11-cis-retinal.

Biological Functions

Visual Pigment Formation

In various species, including crustaceans and certain insects, this compound serves as a chromophore that forms visual pigments when bound to opsins. This binding is crucial for the maturation of visual pigments, which are essential for light detection and phototransduction. Studies have shown that this compound can effectively restore phototransduction in rod photoreceptors exposed to bleached conditions, indicating its potential as a functional substitute for other retinal forms .

Spectral Sensitivity

The spectral sensitivity of photoreceptors utilizing this compound differs from those using other forms of retinal. For instance, in studies involving Chlamydomonas reinhardtii, it was observed that visual responses were restored with various retinal analogs, including this compound, demonstrating its efficacy in inducing phototaxis . The absorption spectrum of this compound typically peaks around 500 nm, which is optimal for certain aquatic environments where these organisms thrive.

Case Study: Chromophore Functionality in Arthropods

Research indicates that arthropods utilize multiple forms of retinal, including this compound. A study highlighted how this compound contributes to the unique visual capabilities of crustaceans by enabling them to perceive a broader spectrum of light . The enzymatic conversion processes involved in synthesizing this chromophore were elucidated using recombinant NinaB proteins from Galleria mellonella, which demonstrated the ability to catalyze oxidative cleavage and isomerization necessary for producing active chromophores .

Fluorescence Properties

Recent studies have explored the fluorescence characteristics of retinal derivatives, including this compound. An increase in fluorescence quantum yields was noted when transitioning from wild-type microbial rhodopsins to variants with modified counterions. This suggests that structural changes related to the hydroxyl group significantly enhance light absorption and retention properties .

Comparative Analysis of Retinal Derivatives

| Retinal Type | Absorption Peak (nm) | Biological Role | Organisms Found In |

|---|---|---|---|

| All-trans-retinal | ~498 | Primary chromophore in vertebrates | Vertebrates |

| 11-cis-retinal | ~498 | Key role in vertebrate vision | Vertebrates |

| 3-hydroxyretinal | ~500 | Chromophore in insect vision | Insects |

| This compound | ~500 | Chromophore for specific crustacean vision | Crustaceans, some vertebrates |

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of 4-Hydroxyretinal experimentally?

To confirm the structure of this compound, combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight, and ultraviolet-visible (UV-Vis) spectroscopy to detect conjugation patterns. Cross-reference experimental data with published spectral libraries (e.g., SciFinder, Reaxys) to validate consistency with known derivatives like 4-hydroxybenzaldehyde . For novel compounds, crystallographic analysis (X-ray diffraction) provides definitive structural confirmation.

Q. What methodological approaches are recommended for synthesizing this compound in the lab?

Synthesis typically involves regioselective hydroxylation of retinal precursors. Optimize reaction conditions (e.g., temperature, catalysts) using photochemical or enzymatic methods to ensure stereochemical fidelity. Purify intermediates via column chromatography and validate each step using thin-layer chromatography (TLC) or HPLC. Document reproducibility by repeating syntheses under controlled conditions and comparing yields and purity metrics .

Q. How should researchers address solubility challenges of this compound in experimental settings?

Test solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents, guided by analogs like 4-hydroxybenzaldehyde (soluble in ethanol, 8.45 mg/mL in water at 25°C) . For in vitro studies, use solvent systems that maintain compound stability while avoiding denaturation of biological components. Pre-solubilize in DMSO for cell-based assays, ensuring final concentrations are below cytotoxic thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of this compound isomers in phototransduction?

Employ isomer-specific separation techniques (chiral HPLC) to isolate 11-cis and all-trans forms. Use time-resolved spectroscopy to study isomerization kinetics under controlled light exposure. Compare functional outcomes in photoreceptor cell models (e.g., electrophysiology in retinal rods) and validate with knockout studies or competitive inhibition assays . Ensure experimental replicates account for intra-sample variability.

Q. How can contradictory data on this compound’s photostability in literature be resolved?

Conduct meta-analyses to identify variables causing discrepancies (e.g., light intensity, solvent systems). Reproduce conflicting studies under standardized conditions, using identical instrumentation and purity criteria. Apply multivariate statistical models (ANOVA, PCA) to isolate contributing factors. Publish methodological critiques to clarify optimal protocols .

Q. What computational strategies are effective for modeling this compound’s interaction with retinal-binding proteins?

Use molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities and conformational changes. Validate with molecular dynamics simulations (GROMACS, AMBER) to assess stability under physiological conditions. Cross-correlate with mutagenesis data to refine energy landscapes. Ensure force fields are parameterized for retinal derivatives to improve accuracy .

Q. How should researchers design studies to evaluate this compound’s antioxidant properties in vivo?

Use transgenic animal models (e.g., Drosophila or zebrafish with oxidative stress reporters) to quantify antioxidant activity in real time. Pair with LC-MS/MS to measure metabolite levels in retinal tissues. Include controls for endogenous antioxidants (e.g., glutathione) and validate findings using knockout lines or pharmacological inhibitors . Adhere to ethical guidelines for vertebrate studies .

Q. Methodological & Ethical Considerations

Q. What protocols ensure reproducibility in this compound research?

Document all experimental parameters (e.g., solvent batches, light sources, instrument calibration) in supplementary materials. Use open-access datasets (e.g., PubChem) for cross-validation. Share raw data and code via repositories like Zenodo or GitHub. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Q. How can researchers mitigate bias when interpreting this compound’s biological activity?

Implement double-blinded assays for cell-based and animal studies. Use orthogonal validation methods (e.g., corroborate fluorescence assays with HPLC quantification). Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Q. What ethical frameworks apply to studies involving this compound in vertebrate models?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample sizes, and housing conditions. Obtain approval from ethics committees for in vivo work. Disclose conflicts of interest and adhere to data integrity standards when publishing .

Q. Data Presentation & Publishing

Q. How should conflicting spectroscopic data for this compound be reported?

Present raw and processed data in supplementary tables, highlighting instrument-specific parameters (e.g., NMR field strength, MS ionization mode). Discuss potential artifacts (e.g., solvent peaks, matrix effects) and include error margins. Cite prior studies to contextualize discrepancies and propose standardization protocols .

Q. What are best practices for visualizing this compound’s isomerization dynamics?

Use time-lapsed UV-Vis spectra or 2D NMR (COSY, NOESY) to depict structural changes. For computational models, include interactive 3D renderings in supplementary files. Limit figures to critical findings and adhere to journal-specific formatting guidelines .

特性

IUPAC Name |

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVUYORRQQAQE-RMWYGNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。